
923950-08-7
Propriétés
Key on ui mechanism of action |
Dulaglutide activates the GLP-1 receptor found in pancreatic beta cells, increasing intracellular cyclic AMP (cAMP) in beta cells, leading to insulin release and subsequent reduction of blood glucose concentrations. Additionally, dulaglutide decreases glucagon secretion and slows gastric emptying. Trulicity contains dulaglutide, which is a human GLP-1 receptor agonist with 90% amino acid sequence homology to endogenous human GLP-1 (7-37). Dulaglutide activates the GLP-1 receptor, a membrane-bound cell-surface receptor coupled to adenylyl cyclase in pancreatic beta cells. Dulaglutide increases intracellular cyclic AMP (cAMP) in beta cells leading to glucose-dependent insulin release. Dulaglutide also decreases glucagon secretion and slows gastric emptying. |
---|---|
Numéro CAS |
923950-08-7 |
Formule moléculaire |
C149H221N37O49 |
Poids moléculaire |
3314.6 g/mol |
Nom IUPAC |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[2-(carboxymethylamino)-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C149H221N37O49/c1-16-76(10)121(147(233)164-79(13)126(212)172-103(58-85-61-155-90-34-24-23-33-88(85)90)137(223)174-99(54-73(4)5)138(224)183-119(74(6)7)145(231)171-91(35-25-27-51-150)128(214)159-64-110(195)156-63-109(194)157-67-118(208)209)185-139(225)101(55-82-29-19-17-20-30-82)175-134(220)97(45-50-116(204)205)168-131(217)92(36-26-28-52-151)166-125(211)78(12)162-124(210)77(11)163-130(216)94(41-46-108(153)193)167-132(218)95(43-48-114(200)201)169-133(219)96(44-49-115(202)203)170-135(221)98(53-72(2)3)173-136(222)100(57-84-37-39-87(192)40-38-84)176-142(228)105(68-187)179-144(230)107(70-189)180-146(232)120(75(8)9)184-141(227)104(60-117(206)207)177-143(229)106(69-188)181-149(235)123(81(15)191)186-140(226)102(56-83-31-21-18-22-32-83)178-148(234)122(80(14)190)182-112(197)66-160-129(215)93(42-47-113(198)199)165-111(196)65-158-127(213)89(152)59-86-62-154-71-161-86/h17-24,29-34,37-40,61-62,71-81,89,91-107,119-123,155,187-192H,16,25-28,35-36,41-60,63-70,150-152H2,1-15H3,(H2,153,193)(H,154,161)(H,156,195)(H,157,194)(H,158,213)(H,159,214)(H,160,215)(H,162,210)(H,163,216)(H,164,233)(H,165,196)(H,166,211)(H,167,218)(H,168,217)(H,169,219)(H,170,221)(H,171,231)(H,172,212)(H,173,222)(H,174,223)(H,175,220)(H,176,228)(H,177,229)(H,178,234)(H,179,230)(H,180,232)(H,181,235)(H,182,197)(H,183,224)(H,184,227)(H,185,225)(H,186,226)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)/t76-,77-,78-,79-,80+,81+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,119-,120-,121-,122-,123-/m0/s1 |
Clé InChI |
HPNPLWNTQBSMAJ-FBXRENMFSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CNC=N6)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CNC=N6)N |
Key on ui application |
Dulaglutide is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus. |
Point d'ébullition |
N/A |
melting_point |
N/A |
Stockage |
-20°C |
Origine du produit |
United States |
Description
Background and Nomenclature
Dulaglutide is a genetically engineered protein, classified as a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist. oatext.comnih.govmedsafe.govt.nz It is produced using recombinant DNA technology in mammalian cell culture. chemicalbook.com The primary function of Dulaglutide is to mimic the action of the native human incretin (B1656795) hormone GLP-1, which is involved in regulating glucose levels. wikipedia.org It was developed by Eli Lilly and Company and received FDA approval in 2014. wikipedia.orgnih.govnih.gov
The compound is identified by several names and codes, which are essential for its classification and research tracking.
Identifier Type | Identifier |
---|---|
CAS Number | 923950-08-7 nih.govpharmaffiliates.com |
Brand Name | Trulicity nih.govwikipedia.org |
IUPAC Name | 7-37-Glucagon-like peptide I [8-glycine, 22-glutamic acid, 36-glycine] (synthetic human) fusion protein with peptide (synthetic 16-amino acid linker) fusion protein with immunoglobulin G4 (synthetic human Fc fragment), dimer. hres.ca |
Research Code | LY2189265 nih.govnih.govglpbio.com |
UNII | WTT295HSY5 wikipedia.org |
Chemical Identity and Structural Characteristics
Dulaglutide is a large polypeptide with a molecular weight of approximately 59,670 g·mol−1. wikipedia.orgdrugbank.com It is a fusion protein structured as a homodimer, meaning it consists of two identical, disulfide-linked chains. oatext.commedsafe.govt.nztga.gov.au Each of these chains is a complex construct containing three main parts: a modified human GLP-1 analogue, a small peptide linker, and a modified heavy chain fragment (Fc) of human immunoglobulin G4 (IgG4). oatext.commedsafe.govt.nzhres.ca This intricate design confers specific properties to the molecule, such as an extended half-life and resistance to degradation. nih.gov
Peptide Sequence and Modifications
The GLP-1 analogue portion of Dulaglutide is approximately 90% homologous to the native human GLP-1(7-37). oatext.comhres.ca However, it incorporates specific amino acid substitutions to overcome the short half-life of the natural hormone, which is rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4). oatext.comchemicalbook.comnih.gov
The key modifications to the GLP-1 peptide sequence are:
Alanine to Glycine at position 8 (Ala8Gly): This change at the N-terminus protects the molecule from DPP-4 degradation. guidetopharmacology.orgresearchgate.net
Glutamic acid to Glycine at position 22 (Gly22Glu): This substitution enhances the solubility of the peptide. chemicalbook.com
Arginine to Glycine at position 36 (Arg36Gly): This modification at the junction with the linker sequence is intended to de-immunize the fusion protein by avoiding a potential T-cell epitope. researchgate.netsemanticscholar.org
A 16-amino acid linker connects the GLP-1 analogue to the IgG4 Fc fragment. This spacer is designed to prevent loss of activity and ensure the two parts of the fusion protein function correctly without interfering with each other. guidetopharmacology.orgresearchgate.net
Dulaglutide Peptide and Linker Details | |
---|---|
GLP-1 Analogue Sequence | His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Glu-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Gly-Gly abmole.com |
Linker Sequence | GGGGGGGSGGGGSG guidetopharmacology.org |
Fusion Protein Design (Fc fragment of human IgG4)
The fusion of the GLP-1 analogue to the Fc fragment of a human IgG4 antibody is a critical design feature. This technology, known as Fc-fusion, is employed to extend the therapeutic protein's circulating half-life. semanticscholar.orgmfd.org.mk The large size of the resulting fusion protein slows its clearance from the body and limits its potential for renal excretion. oatext.comchemicalbook.com
Furthermore, the Fc region allows the molecule to engage with the neonatal Fc receptor (FcRn). This natural recycling pathway protects the fusion protein from lysosomal degradation, returning it to circulation and significantly prolonging its presence in the body to about 5 days. drugbank.comdovepress.com
The IgG4 Fc fragment itself was specifically chosen and modified to optimize the molecule's properties. The IgG4 isotype has naturally weak interactions with Fc gamma (Fcγ) receptors, which minimizes potential immune-related side effects. researchgate.netdovepress.com The sequence was further engineered to eliminate "half-antibody" formation, a phenomenon where the two heavy chains of an IgG4 molecule can separate and recombine with other antibodies. semanticscholar.org Additionally, the C-terminal lysine (B10760008) residue of the IgG-Fc was removed. semanticscholar.org These modifications result in a stable, effective, and less immunogenic therapeutic agent. tga.gov.ausemanticscholar.org
Mechanistic Elucidation of Dulaglutide Action
Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism
Dulaglutide functions as an agonist at the GLP-1 receptor, a member of the G protein-coupled receptor family. nih.govfrontiersin.org This interaction is the initiating step for its diverse physiological effects. Structurally, Dulaglutide is a fusion protein composed of two identical disulfide-linked chains, each containing a modified GLP-1 analogue covalently linked to a human immunoglobulin G4 (IgG4) Fc fragment. This design confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) and a prolonged half-life.
Receptor Binding Kinetics and Affinity
The binding of Dulaglutide to the GLP-1R is a critical determinant of its potency and duration of action. In vitro studies have been conducted to characterize the binding kinetics and affinity of Dulaglutide for the GLP-1R.
One study comparing Dulaglutide to another GLP-1R agonist, GLP-1-gFc, reported the equilibrium dissociation constant (Kd) for Dulaglutide as 9.04 × 10⁻⁷ M. nih.gov A lower Kd value generally signifies a higher binding affinity. This study also indicated a more rapid dissociation of GLP-1-gFc from the GLP-1R compared to Dulaglutide, suggesting that Dulaglutide has a longer receptor residency time. nih.gov Another comparative study reported a dissociation constant for Dulaglutide of 39.4 nmol/L, indicating a higher binding affinity when compared to another GLP-1R agonist, efpeglenatide (360.7 nmol/L).
Compound | Equilibrium Dissociation Constant (Kd) | Reference |
---|---|---|
Dulaglutide | 9.04 x 10⁻⁷ M | nih.gov |
GLP-1-gFc | 1.6 x 10⁻⁵ M | nih.gov |
Dulaglutide | 39.4 nmol/L | |
Efpeglenatide | 360.7 nmol/L |
Downstream Signaling Pathways Activation
Upon binding to the GLP-1R, Dulaglutide triggers a conformational change in the receptor, leading to the activation of several downstream intracellular signaling pathways. These pathways are central to the medication's glucoregulatory and other metabolic effects.
A primary and well-established consequence of GLP-1R activation by Dulaglutide is the stimulation of adenylyl cyclase. researchgate.net This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels acts as a crucial second messenger, propagating the signal within the cell. researchgate.net This process is glucose-dependent, meaning that the potentiation of insulin (B600854) secretion is more pronounced in the presence of elevated glucose concentrations.
The elevation of intracellular cAMP directly leads to the activation of Protein Kinase A (PKA), a key downstream effector in the GLP-1R signaling cascade. researchgate.net Activated PKA phosphorylates various intracellular substrates, initiating a series of events that culminate in enhanced insulin secretion. This includes the modulation of ion channel activity and the mobilization of insulin-containing granules to the cell membrane for exocytosis. The cAMP/PKA pathway is a fundamental mechanism through which GLP-1R agonists like Dulaglutide exert their effects on pancreatic β-cells.
Beyond the canonical cAMP/PKA pathway, evidence suggests that Dulaglutide's signaling also involves the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism. mdpi.comnih.govoncotarget.com
Studies have shown that Dulaglutide can activate the PI3K/Akt/mTOR signaling pathway in various cell types. For instance, in a rat model of vascular dementia, Dulaglutide was found to alleviate neuronal damage by activating this pathway, suggesting a neuroprotective role. news-medical.netnih.govresearchgate.net The activation of this pathway can lead to the suppression of apoptosis (programmed cell death) and the regulation of autophagy (a cellular recycling process). news-medical.netnih.govresearchgate.net The interaction with the PI3K/Akt/mTOR pathway highlights the multifaceted nature of Dulaglutide's mechanism of action, extending beyond its immediate effects on glucose metabolism.
Protein Kinase A (PKA) System Involvement
Cellular-Level Modulations
The activation of the aforementioned signaling pathways by Dulaglutide translates into a range of modulatory effects at the cellular level in various tissues.
In pancreatic β-cells , a primary target of Dulaglutide, the activation of GLP-1R signaling enhances glucose-stimulated insulin secretion. e-dmj.org Studies have demonstrated that Dulaglutide can improve β-cell function, as measured by the Homeostatic Model Assessment of β-cell function (HOMA2-%β). nih.gov Furthermore, long-term treatment with Dulaglutide has been shown to have protective effects on pancreatic β-cells in diabetic mice, suppressing oxidative and endoplasmic reticulum stress, inflammation, fibrosis, and apoptosis. researchgate.net
In neuronal cells , Dulaglutide has demonstrated neuroprotective effects. It has been shown to improve cognitive dysfunction and reduce neuronal damage in animal models. news-medical.net In the context of Alzheimer's disease models, Dulaglutide can regulate microglial polarization, inhibit the production of pro-inflammatory factors, and recover neuronal synapse injury. nih.govmdpi.com These effects are partly mediated through the activation of the PI3K/Akt/mTOR pathway. nih.govresearchgate.net
In hepatocytes (liver cells), Dulaglutide has been shown to ameliorate hepatic steatosis (fatty liver). It achieves this by reducing hepatic lipid accumulation and modulating the expression of genes involved in lipid metabolism. nih.govajmc.comufl.edu This effect is mediated, at least in part, through a GLP-1R dependent pathway that involves the activation of the FAM3A signaling pathway. nih.gov
In muscle cells , Dulaglutide has been found to exert beneficial effects against disuse-induced muscle atrophy. It can inhibit inflammation and apoptosis in muscle tissue, partly by inducing the expression of Heat Shock Protein 72 (Hsp72) via the activation of 5'-AMP-activated protein kinase (AMPK) signaling. frontiersin.orgfrontiersin.org
Cell Type | Effect of Dulaglutide | Underlying Mechanism | Reference |
---|---|---|---|
Pancreatic β-cells | Enhanced glucose-stimulated insulin secretion, improved function, protection against stress and apoptosis. | GLP-1R activation, increased cAMP/PKA signaling. | e-dmj.orgnih.govresearchgate.net |
Neuronal cells | Neuroprotection, reduced inflammation, improved synaptic integrity. | Activation of PI3K/Akt/mTOR pathway, modulation of microglial polarization. | news-medical.netnih.govresearchgate.netnih.govmdpi.com |
Hepatocytes | Reduced lipid accumulation (hepatic steatosis). | Activation of FAM3A signaling pathway in a GLP-1R dependent manner. | nih.govajmc.comufl.edu |
Muscle cells | Inhibition of disuse-induced atrophy, inflammation, and apoptosis. | Induction of Hsp72 via AMPK signaling. | frontiersin.orgfrontiersin.org |
Pancreatic Beta-Cell Responses
Dulaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist, meaning it mimics the action of the endogenous incretin (B1656795) hormone GLP-1. patsnap.comselleckchem.com Its primary mechanism involves binding to and activating GLP-1 receptors, which are membrane-bound cell-surface receptors located on pancreatic beta cells. nih.govnih.gov This activation is coupled to adenylyl cyclase and triggers an increase in intracellular cyclic AMP (cAMP). nih.govdrugbank.com
The rise in cAMP levels within the beta cells leads to a glucose-dependent release of insulin. patsnap.comnih.gov This glucose-dependency is a critical feature, as it means insulin secretion is stimulated primarily when blood glucose levels are elevated, minimizing the risk of hypoglycemia. patsnap.com
Pharmacodynamic studies have demonstrated that Dulaglutide not only improves second-phase insulin secretion in response to a glucose bolus but can also restore the first-phase insulin secretion. tga.gov.au In one study, a single 1.5 mg dose of Dulaglutide was shown to enhance beta-cell function and increase maximal insulin secretion in individuals with type 2 diabetes compared to a placebo. tga.gov.au This enhanced insulin secretion is a cornerstone of its therapeutic effect.
Table 1: Research Findings on Glycemic Control
Trial Name | Comparison | Duration | Key Finding on HbA1c Reduction |
---|---|---|---|
AWARD-1 | Dulaglutide 1.5 mg vs. Exenatide | 52 weeks | Dulaglutide demonstrated superiority in HbA1c reduction compared to exenatide. tga.gov.au |
AWARD-3 | Dulaglutide vs. Metformin (B114582) | 26 weeks | Both Dulaglutide 0.75 mg and 1.5 mg were superior to metformin in reducing HbA1c. nih.gov |
AWARD-5 | Dulaglutide vs. Sitagliptin (B1680988) | 52 weeks | Both Dulaglutide doses (0.75 mg and 1.5 mg) were superior to sitagliptin in reducing HbA1c. nih.gov |
Pancreatic Alpha-Cell Glucagon (B607659) Secretion Inhibition
In addition to its effects on beta cells, Dulaglutide also modulates the function of pancreatic alpha cells. wikipedia.org It suppresses the secretion of glucagon, a hormone that raises blood glucose levels by promoting the liver to release stored glucose. patsnap.comtga.gov.au This action is particularly relevant as glucagon levels are often inappropriately elevated in patients with type 2 diabetes. tga.gov.auwikipedia.org The suppression of glucagon leads to a decrease in hepatic glucose output. tga.gov.au
The glucagonostatic effect of GLP-1 receptor agonists like Dulaglutide is also glucose-dependent. mdpi.com Glucagon secretion is inhibited during states of hyperglycemia but is not affected when glucose levels are normal or low. mdpi.com
Research into the precise mechanism suggests that GLP-1 can directly inhibit glucagon secretion from human alpha-cells, even though very few of these cells appear to have GLP-1 receptors. nih.gov This inhibition is proposed to involve a PKA-dependent pathway that suppresses P/Q-type Ca2+ channels, thereby reducing glucagon exocytosis. nih.gov Clinical trial data has supported these findings; the AWARD-3 trial noted a significant decrease in fasting glucagon levels after 26 weeks of Dulaglutide treatment compared to metformin. mdpi.com
Gastric Emptying Rate Influence
A further key mechanistic aspect of Dulaglutide is its influence on the gastrointestinal system, specifically its ability to slow gastric emptying. nih.govtga.gov.auwikipedia.org By delaying the rate at which food exits the stomach, Dulaglutide slows the absorption of glucose from meals. patsnap.comyoutube.com This contributes to a reduction in postprandial (post-meal) glucose concentrations. nih.gov
This effect on gastric motility is a recognized characteristic of the GLP-1 receptor agonist class. youtube.comnih.gov The delay in gastric emptying is most pronounced after the initial dose and tends to diminish over time with continued, repeated dosing. youtube.com This physiological effect has the potential to impact the absorption rate of other oral medications that are taken concurrently. ukclinicalpharmacy.orgcertara.com
Table 2: Summary of Mechanistic Actions
Target/Process | Mechanism | Outcome |
---|---|---|
Pancreatic Beta-Cells | Activates GLP-1 receptors, increasing intracellular cAMP. nih.govdrugbank.com | Stimulates glucose-dependent insulin release. patsnap.com |
Pancreatic Alpha-Cells | Suppresses glucagon secretion from alpha cells. tga.gov.auwikipedia.org | Decreases hepatic glucose output. tga.gov.au |
Gastric Motility | Slows the rate of gastric emptying. nih.govnih.gov | Reduces postprandial glucose absorption. patsnap.comnih.gov |
Preclinical Investigations of Dulaglutide Activity
In Vitro Cellular Models
Hepatic Steatosis Studies
In vitro research using the HepG2 human hepatoma cell line has been instrumental in understanding the direct effects of dulaglutide on liver cells, particularly in the context of non-alcoholic fatty liver disease (NAFLD).
Studies have demonstrated that dulaglutide can significantly reduce the accumulation of lipids within liver cells. nih.gove-enm.orgresearchgate.nete-dmj.org In a model where HepG2 cells were induced to develop steatosis by treatment with palmitic acid (PA), subsequent treatment with dulaglutide led to a marked decrease in intracellular lipid droplets, as observed through Oil Red O staining. nih.gove-enm.org This was further quantified by a significant reduction in triglyceride (TG) content within the cells. nih.gove-enm.org The protective effect of dulaglutide against PA-induced hepatic steatosis is a key finding from these in vitro models. nih.gov
Dulaglutide has been shown to modulate the expression of several genes and proteins involved in lipid metabolism. nih.gove-enm.orgresearchgate.net A significant finding is the upregulation of Family with sequence similarity 3 member A (FAM3A), a protein known to play a vital role in regulating glucose and lipid metabolism. nih.gove-enm.orge-dmj.org The increase in FAM3A expression by dulaglutide was found to be dependent on the GLP-1 receptor, as the effect was reversed by a GLP-1R antagonist. nih.gove-enm.org
Furthermore, dulaglutide was observed to decrease the expression of genes and proteins associated with de novo lipogenesis (the synthesis of new fatty acids) and triglyceride synthesis. nih.gove-enm.orgresearchgate.net Specifically, treatment with dulaglutide led to a reduction in the expression of sterol regulatory element-binding protein-1 (SREBP-1), acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and diacylglycerol O-acyltransferase 2 (DGAT2). researchgate.net Conversely, it increased the expression of microsomal triglyceride transfer protein (MTP) and apolipoprotein B (ApoB), which are involved in the secretion of triglycerides. researchgate.net Dulaglutide also reduced the expression of lipid droplet binding proteins, such as perilipin 1 (PLIN1) and perilipin 2 (PLIN2), which protect lipid droplets from lipolysis. nih.gov
Table 1: Effect of Dulaglutide on Gene and Protein Expression in Palmitic Acid-Treated HepG2 Cells
Gene/Protein | Pathway | Effect of Dulaglutide Treatment | Reference |
FAM3A | Lipid Metabolism Regulation | Increased Expression | nih.gove-enm.org |
SREBP-1 | De Novo Lipogenesis | Decreased Expression | researchgate.net |
ACC | De Novo Lipogenesis | Decreased Expression | researchgate.net |
FAS | De Novo Lipogenesis | Decreased Expression | researchgate.net |
DGAT2 | Triglyceride Synthesis | Decreased Expression | researchgate.net |
MTP | Triglyceride Secretion | Increased Expression | researchgate.net |
ApoB | Triglyceride Secretion | Increased Expression | researchgate.net |
PLIN1 | Lipid Droplet Binding | Decreased Expression | nih.gov |
PLIN2 | Lipid Droplet Binding | Decreased Protein Expression | nih.gov |
In addition to inhibiting lipid synthesis and accumulation, dulaglutide was found to promote the breakdown of stored fats (lipolysis) and the burning of fatty acids for energy (fatty acid oxidation). nih.gove-enm.orgresearchgate.net Treatment with dulaglutide increased the expression of key proteins involved in these catabolic processes. nih.gove-enm.org These include adipose triglyceride lipase (B570770) (ATGL) and phospho-hormone-sensitive lipase (p-HSL), which are crucial for initiating the breakdown of triglycerides. e-enm.org
Moreover, dulaglutide enhanced the expression of proteins that promote fatty acid oxidation, such as sirtuin 1 (SIRT1), phospho-adenosine monophosphate-activated protein kinase (p-AMPK), phospho-acetyl-CoA carboxylase (p-ACC), and peroxisome proliferator-activated receptor alpha (PPARα). nih.gove-enm.org The activation of the SIRT1/AMPK signaling pathway appears to be a key mechanism through which dulaglutide stimulates fatty acid oxidation. nih.gov The increase in these fatty acid oxidation-associated factors was also shown to be dependent on the GLP-1 receptor. nih.gove-enm.org
Table 2: Effect of Dulaglutide on Proteins Involved in Lipolysis and Fatty Acid Oxidation in Palmitic Acid-Treated HepG2 Cells
Protein | Process | Effect of Dulaglutide Treatment | Reference |
ATGL | Lipolysis | Increased Expression | e-enm.org |
p-HSL | Lipolysis | Increased Expression | e-enm.org |
SIRT1 | Fatty Acid Oxidation | Increased Expression | nih.gove-enm.org |
p-AMPK | Fatty Acid Oxidation | Increased Expression | nih.gove-enm.org |
p-ACC | Fatty Acid Oxidation | Increased Expression | e-enm.org |
PPARα | Fatty Acid Oxidation | Increased Expression | nih.gove-enm.org |
Gene Expression Profiles Related to Lipid Metabolism (e.g., FAM3A, de novo lipogenesis, TG synthesis)
Vascular Endothelial Cell Function Research
In vitro studies have also explored the effects of dulaglutide on vascular endothelial cells, which line the interior surface of blood vessels and play a critical role in cardiovascular health.
Dulaglutide has demonstrated a protective effect against oxidative stress in vascular endothelial cells in several in vitro models. In human retinal endothelial cells exposed to high glucose concentrations, dulaglutide was found to alleviate oxidative stress. researchgate.net This was associated with the restoration of telomerase activity and the expression of endothelial sirtuin-1 (SIRT1), a reduction of which is linked to cellular aging. researchgate.net
Similarly, in human umbilical vein endothelial cells (HUVECs), dulaglutide treatment prevented the generation of reactive oxygen species (ROS) and protein carbonyls induced by high glucose. researchgate.net It also reduced the expression of NADPH oxidase 4 (NOX-4), a key source of ROS in endothelial cells. researchgate.net The protective effects of dulaglutide against inflammation in endothelial cells, mediated by the NLRP3 inflammasome, were shown to be dependent on the SIRT1 pathway. researchgate.net These findings suggest that dulaglutide can directly counteract high glucose-induced oxidative stress in endothelial cells, which is a key factor in the development of vascular complications. researchgate.netresearchgate.net
Mitochondrial Dysfunction Suppression (e.g., in human aortic endothelial cells)
Dulaglutide has demonstrated protective effects against mitochondrial dysfunction in vascular endothelial cells, a key factor in the pathogenesis of diabetic vascular complications. In high-glucose conditions, which mimic a diabetic state, endothelial cells exhibit increased mitochondrial fission, leading to dysfunction and damage. nih.gov Studies on human umbilical vein endothelial cells (HUVECs) revealed that dulaglutide treatment prevents high-glucose-induced generation of reactive oxygen species (ROS) and the expression of NADPH oxidase 4 (NOX-4), both of which contribute to oxidative stress. researchgate.netresearchgate.net
The mechanism for this protection is linked to the upregulation of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase crucial for mitochondrial health. nih.govnih.govmdpi.com By maintaining SIRT1 expression, dulaglutide mitigates excessive mitochondrial fission and preserves mitochondrial integrity. nih.gov Silencing SIRT1 in HUVECs has been shown to abolish the protective effects of dulaglutide, confirming the central role of this pathway. researchgate.net This SIRT1 activation helps suppress the NLRP3 inflammasome, a multiprotein complex that drives inflammation. researchgate.net In neonatal rat ventricular myocytes, dulaglutide has also been found to improve mitochondrial fragmentation and reinstate mitochondrial function in models of diabetic cardiomyopathy by preserving AMP‐activated protein kinase α2 (AMPKα2)-dependent mitochondrial homeostasis. nih.gov
Table 1: Effect of Dulaglutide on Markers of Mitochondrial Dysfunction and Oxidative Stress in Endothelial Cells
Marker | Condition | Effect of Dulaglutide Treatment | Associated Pathway | Reference |
---|---|---|---|---|
Reactive Oxygen Species (ROS) | High Glucose-Induced | Reduced | SIRT1/NOX-4 | researchgate.netresearchgate.net |
NADPH Oxidase 4 (NOX-4) Expression | High Glucose-Induced | Reduced | SIRT1 | researchgate.net |
Mitochondrial Fission | High Glucose-Induced | Mitigated | SIRT1 | nih.gov |
NLRP3 Inflammasome Activation | High Glucose-Induced | Suppressed | SIRT1 | researchgate.net |
Mitochondrial Fragmentation | Diabetic Myocyte Model | Improved | AMPKα2 | nih.gov |
Inflammatory Response Pathways in Cellular Contexts (e.g., NF-κB signaling, monocyte adhesion)
Dulaglutide exerts significant anti-inflammatory effects by modulating key signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. The NF-κB pathway is a central regulator of inflammation, and its activation leads to the expression of pro-inflammatory cytokines and adhesion molecules. cellphysiolbiochem.comspandidos-publications.com In various cell models, dulaglutide has been shown to inhibit NF-κB signaling. researchgate.net
A critical step in the development of atherosclerosis is the adhesion of monocytes to the vascular endothelium, a process mediated by adhesion molecules like intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). nih.govscialert.net High glucose levels can increase the expression of these molecules. nih.gov Preclinical studies have demonstrated that GLP-1 receptor agonists, including dulaglutide, can reduce the expression of ICAM-1 and VCAM-1 on endothelial cells. researchgate.net This reduction in adhesion molecule expression consequently inhibits the adhesion of monocytes to the endothelium, a key anti-atherosclerotic effect. cellphysiolbiochem.com
Microglial Polarization and Neurogenic Activity in Cell Lines
In the central nervous system, microglia, the resident immune cells, can polarize into different functional phenotypes. The M1 phenotype is pro-inflammatory, releasing cytokines like TNF-α and IL-6, while the M2 phenotype is anti-inflammatory and promotes tissue repair. frontiersin.orgnih.govnih.gov An imbalance with a dominant M1 phenotype is associated with neurodegenerative diseases.
Studies have shown that dulaglutide can modulate microglial polarization. In cell line models of Alzheimer's disease using Aβ1-42 exposure, dulaglutide treatment was found to counteract the Aβ-induced shift towards the pro-inflammatory M1 phenotype (marked by cyclooxygenase-2, Cox2). researchgate.net Instead, it promoted the M2 anti-inflammatory phenotype (marked by YM1/2). researchgate.netresearchgate.net This shift in polarization was accompanied by a decrease in pro-inflammatory factors (TNF-α, IL-1β, IL-6) and an increase in the anti-inflammatory cytokine IL-10. researchgate.net Furthermore, dulaglutide enhanced the ability of microglia to phagocytose and clear Aβ plaque. researchgate.net These actions contribute to its neurogenic activity, as dulaglutide was also shown to improve the viability of primary cortical neurons and inhibit apoptosis in the presence of Aβ1-42. researchgate.net
Table 2: Effect of Dulaglutide on Microglial Polarization and Function
Parameter | Effect of Dulaglutide | Cell Model Context | Reference |
---|---|---|---|
M1 Microglial Markers (e.g., Cox2) | Down-regulated | Aβ1-42 Exposure | researchgate.net |
M2 Microglial Markers (e.g., YM1/2) | Up-regulated | Aβ1-42 Exposure | researchgate.netresearchgate.net |
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Inhibited | Aβ1-42 Exposure | researchgate.net |
Anti-inflammatory Cytokines (IL-10) | Increased | Aβ1-42 Exposure | researchgate.net |
Microglial Phagocytosis of Aβ | Promoted | Aβ1-42 Exposure | researchgate.net |
In Vivo Non-Human Animal Models
Metabolic Homeostasis Regulation
In various non-human animal models, dulaglutide has consistently demonstrated robust effects on the regulation of metabolic homeostasis. In mouse models of type 2 diabetes (induced by high-fat diet/streptozotocin), dulaglutide treatment for eight weeks significantly improved glucose tolerance and attenuated insulin (B600854) resistance. nih.gov This was evidenced by substantial reductions in blood sugar levels and glycated hemoglobin. nih.govresearchgate.net
Furthermore, dulaglutide treatment led to a downregulation of elevated insulin and C-peptide levels and optimized insulin tolerance in these diabetic models. nih.gov It also had beneficial effects on lipid profiles, reducing hyperlipidemia. nih.govnih.gov In a non-diabetic mouse model of non-alcoholic steatohepatitis (NASH), dulaglutide treatment for four weeks resulted in significant weight loss and improved glucose homeostasis, accelerating glucose reduction after a glucose challenge. mdpi.com
Table 3: Effects of Dulaglutide on Metabolic Parameters in Animal Models
Parameter | Animal Model | Outcome of Dulaglutide Treatment | Reference |
---|---|---|---|
Glucose Tolerance | T2DM Mice | Improved | nih.govresearchgate.net |
Insulin Resistance (HOMA-IR) | Diet-Induced Obese Rats | Decreased | nih.gov |
Body Weight | NASH Mice | Significantly Reduced | mdpi.com |
Total Cholesterol (TC) | Diet-Induced Obese Rats | Significantly Reduced | nih.gov |
Low-Density Lipoprotein (LDL-C) | Diet-Induced Obese Rats | Significantly Reduced | nih.gov |
Muscle Function and Inflammation Studies
Preclinical research in animal models has revealed a significant role for dulaglutide in combating muscle wasting (atrophy), a condition associated with aging and disuse. In aged mice (24 months old), four weeks of dulaglutide administration improved muscle mass and strength. nih.govaging-us.com Histological analysis showed that the cross-sectional area (CSA) of muscle fibers in the tibialis anterior muscle was significantly thicker in dulaglutide-treated aged mice compared to vehicle-treated controls. nih.govaging-us.com This was accompanied by a shift in muscle fiber size distribution from small to larger fibers. nih.gov
The underlying mechanism involves the suppression of inflammatory and atrophic pathways. aging-us.comresearchgate.net In aged mice, dulaglutide treatment decreased the expression of muscle atrophic factors, including myostatin, atrogin-1, and muscle RING-finger protein-1 (MuRF-1). scialert.netaging-us.com It also attenuated inflammation by reversing the age-related increase in Toll-like receptor-9 (TLR-9) and its downstream inflammatory cytokines, IL-6 and TNF-α, in muscle tissue. nih.govaging-us.com These findings suggest that dulaglutide can attenuate age-related muscle wasting by reducing inflammation and the expression of key proteins involved in muscle degradation. nih.govaging-us.comresearchgate.net
Table 4: Effect of Dulaglutide on Muscle Wasting in Aged Mice
Parameter | Effect of Dulaglutide Treatment | Reference |
---|---|---|
Grip Strength | Increased | nih.govscialert.netmdpi.com |
Muscle Mass (Tibialis Anterior, Quadriceps) | Increased | nih.gov |
Muscle Fiber Cross-Sectional Area (CSA) | Increased | nih.govaging-us.com |
Expression of Atrophic Factors (Atrogin-1, MuRF-1) | Decreased | aging-us.com |
Expression of Inflammatory Cytokines (IL-6, TNF-α) | Decreased | nih.govaging-us.com |
OPA-1-TLR-9 Signaling Pathway Modulation
Preclinical research has identified Dulaglutide, a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, as a modulator of the Optic Atrophy-1 (OPA-1) and Toll-like receptor-9 (TLR-9) signaling pathway. nih.gov This modulation has been particularly noted in the context of age-related muscle wasting. nih.govcobiss.net In studies using aged mouse models, administration of Dulaglutide was shown to attenuate muscle wasting and restore muscle strength by reducing inflammation through this specific pathway in the tibialis anterior (TA) and quadriceps (QD) muscles. nih.govglpbio.com
In aged mice, a notable decrease in the mitochondrial fusion protein OPA-1 was observed, alongside an increase in the expression of TLR-9. cobiss.netresearchgate.net This activation of TLR-9 is linked to an increase in cellular inflammatory responses. nih.gov The administration of Dulaglutide reversed this expression pattern, leading to a significant reduction in inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). nih.govcobiss.netaging-us.com These findings suggest that Dulaglutide's therapeutic effect on muscle atrophy is mediated by regulating the OPA-1-TLR-9 inflammatory response. nih.gov
Table 1: Effect of Dulaglutide on OPA-1 and TLR-9 Expression in Aged Mice Muscle
Biomarker | Observation in Aged Mice (Vehicle) | Effect of Dulaglutide Administration | Source |
OPA-1 | Decreased protein levels | Reversed the decrease (Increased expression) | researchgate.net, cobiss.net |
TLR-9 | Increased protein and mRNA expression | Reversed the increase (Inhibited expression) | nih.gov, researchgate.net, cobiss.net |
IL-6 | Elevated mRNA expression | Attenuated the expression | nih.gov, aging-us.com |
TNF-α | Elevated mRNA expression | Attenuated the expression | nih.gov, aging-us.com |
Polycystic Ovary Syndrome (PCOS) Model Research
Dulaglutide has been investigated for its therapeutic potential in animal models of Polycystic Ovary Syndrome (PCOS), a common endocrine disorder. researchgate.netumw.edu.pl Studies using female rats with dehydroepiandrosterone (B1670201) (DHEA)-induced PCOS have shown that Dulaglutide can ameliorate hyperandrogenemia and improve ovarian function. researchgate.netnih.govresearchgate.net
In DHEA-induced PCOS rat models, treatment with Dulaglutide resulted in significant changes in key biomarkers associated with the condition. researchgate.netx-mol.com A primary finding was the significant increase in serum levels of Sex Hormone-Binding Globulin (SHBG). researchgate.netnih.gov SHBG is a protein that binds to sex steroids, and its lower levels are often associated with the hyperandrogenism seen in PCOS. nih.gov
Concurrently, Dulaglutide treatment led to a significant decrease in the expression of several genes and proteins involved in androgen synthesis within the ovarian tissue. researchgate.netnih.gov These include:
3βHSD (3β-hydroxysteroid dehydrogenase): An enzyme crucial for the synthesis of various steroid hormones. researchgate.netnih.gov
CYP19α1 (Aromatase): An enzyme responsible for a key step in the biosynthesis of estrogens. Its dysregulation is implicated in the pathophysiology of PCOS. researchgate.netnih.gov
StAR (Steroidogenic acute regulatory protein): A transport protein that regulates cholesterol transfer within the mitochondria, which is the rate-limiting step in the production of steroid hormones. researchgate.netnih.gov
The modulation of SHBG and these steroidogenic enzymes suggests a mechanism by which Dulaglutide reduces the hyperandrogenemia characteristic of PCOS. researchgate.netnih.gov
Table 2: Effects of Dulaglutide in a DHEA-Induced PCOS Rat Model
Parameter | Effect of Dulaglutide Treatment | Source |
Serum SHBG Content | Significantly increased | researchgate.net, nih.gov |
3βHSD Expression (Gene and Protein) | Significantly decreased | researchgate.net, nih.gov |
CYP19α1 Expression (Gene and Protein) | Significantly decreased | researchgate.net, nih.gov |
StAR Expression (Gene and Protein) | Significantly decreased | researchgate.net, nih.gov |
Regulation of Serum SHBG and Gene/Protein Expression (e.g., 3βHSD, CYP19α1, StAR)
Central Nervous System Effects
Preclinical studies have indicated that Dulaglutide has neuroprotective properties and can exert effects on the central nervous system. mdpi.commdpi.com Pharmacokinetic investigations have shown that Dulaglutide is capable of crossing the blood-brain barrier, which is a prerequisite for having a direct action in the brain. mdpi.comdrug-dev.comannovisbio.comtandfonline.com
In various mouse models of Alzheimer's disease (AD), Dulaglutide has been shown to improve learning and memory abilities. glpbio.commdpi.comresearchgate.net In an intracerebroventricular injection of streptozotocin (B1681764) (icv-STZ) in vivo AD model, Dulaglutide-treated mice demonstrated enhanced performance in cognitive tests like the Morris water maze. mdpi.comresearchgate.net
The mechanisms underlying these cognitive improvements are linked to several neuroprotective actions. Dulaglutide has been found to reduce the hyperphosphorylation of tau protein, a key pathological hallmark of AD. mdpi.comresearchgate.net This effect is achieved by enhancing the PI3K/AKT/GSK3β signaling pathway. mdpi.comresearchgate.net Furthermore, Dulaglutide treatment increased the expression levels of GLP-1 and its receptor in the brain, suggesting a reinforcement of its own signaling pathway which is known to have neuroprotective effects. mdpi.com In other preclinical research, Dulaglutide alone was able to restore cognitive function by 80% in an AD mouse model. drug-dev.comannovisbio.comglobenewswire.com
Table 3: Summary of Dulaglutide's Neuroprotective Effects in AD Mouse Models
Effect | Mechanism/Pathway Involved | Finding | Source |
Improved Learning & Memory | Cognitive performance tests | Restored cognitive function by 80-100% | mdpi.com, drug-dev.com, annovisbio.com, globenewswire.com, researchgate.net |
Reduced Tau Hyperphosphorylation | PI3K/AKT/GSK3β signaling pathway | Suppressed a key pathological feature of AD | mdpi.com, researchgate.net |
Increased GLP-1 and GLP-1R Expression | Receptor signaling | Suggested enhancement of neuroprotective pathways | mdpi.com |
Reduced Neuroinflammation | Microglial activity | Inhibited production of pro-inflammatory factors (TNF-α, IL-1β, IL-6) | glpbio.com |
Promoted Aβ plague clearance | Microglial phagocytosis | Enhanced removal of amyloid-beta plaques | glpbio.com |
Advanced Research Methodologies
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic methods are fundamental in the pharmaceutical sciences for the qualitative and quantitative assessment of drug substances. For a large biomolecule like Dulaglutide, a recombinant fusion protein, these techniques are indispensable for confirming its identity, purity, and stability.
Purity Assessment (e.g., SDS-PAGE, HPLC)
The purity of Dulaglutide is a critical quality attribute that is meticulously controlled and monitored throughout the manufacturing process. High-performance liquid chromatography (HPLC) and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) are two primary techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a cornerstone for the purity and impurity profiling of peptide and protein drugs like Dulaglutide. elementlabsolutions.com This technique separates molecules based on their hydrophobicity. When coupled with ultraviolet (UV) detection, it allows for the quantification of the main peptide and any related impurities. emerypharma.com For more detailed characterization, HPLC is often connected to a mass spectrometer (LC-MS), which can confirm the molecular weight of the peptide and its fragments, aiding in the identification of post-translational modifications or degradation products. elementlabsolutions.comemerypharma.com Various suppliers of research-grade Dulaglutide report purity levels determined by HPLC, which are typically greater than 95% or 98%. selleckchem.com
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE is a technique used to separate proteins based on their molecular weight. qiagen.comyoutube.com In this method, the protein is denatured and coated with the negatively charged detergent SDS, which masks the protein's intrinsic charge. qiagen.com When subjected to an electric field in a polyacrylamide gel matrix, the proteins migrate towards the positive electrode at a rate inversely proportional to the logarithm of their molecular weight. bio-rad.com This allows for the assessment of the molecular size and the presence of any protein fragments or aggregates. bio-rad.com For Dulaglutide, which has a molecular weight of approximately 63 kDa, SDS-PAGE is a suitable method to confirm its size and purity. google.comhighfieldbio.com
Analytical Method | Parameter Measured | Typical Specification | Reference |
---|---|---|---|
HPLC | Purity | >95.0% or >98.0% | selleckchem.com |
SDS-PAGE | Molecular Weight and Purity | Consistent with theoretical molecular weight (approx. 63 kDa) | google.comhighfieldbio.com |
Computational and Structural Biology Approaches
Computational and structural biology methods provide invaluable insights into the molecular mechanisms of drug action. For Dulaglutide, these approaches are used to model its interaction with its target, the GLP-1 receptor (GLP-1R), and to understand the structure-activity relationships of GLP-1 receptor agonists.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. uok.ac.in In the context of Dulaglutide, molecular docking simulations are used to model the interaction between the GLP-1 analogue portion of the molecule and the GLP-1 receptor. nih.gov These simulations can help identify key amino acid residues in the receptor's binding pocket that are crucial for agonist binding and activation. rjptonline.org For instance, studies on other GLP-1R agonists have used molecular docking to identify important interactions with residues such as GLU294 and GLN221. dovepress.com While specific docking studies detailing the binding of Dulaglutide are not extensively published, the methodology is widely applied to the GLP-1R to understand the binding of various agonists. secure-platform.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. dokumen.pub For GLP-1 receptor agonists, QSAR models can be developed to predict the potency of new analogues based on their structural features. mdpi.comnih.govresearchgate.net These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model. mdpi.com Although a specific, detailed QSAR model for Dulaglutide is not publicly available, research on other GLP-1R agonists has demonstrated the utility of QSAR in this field. For example, a QSAR model was developed for a series of ultra-short GLP-1R agonists which helped in understanding the structural requirements for high potency. mdpi.comnih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For the Dulaglutide-GLP-1R system, MD simulations can provide insights into the dynamic behavior of the receptor upon agonist binding, the stability of the protein-ligand complex, and the conformational changes that lead to receptor activation. tandfonline.comrsc.orgwhiterose.ac.uknih.gov Studies on the GLP-1 receptor with various agonists have used MD simulations to explore the stability of binding poses and the interaction patterns between the ligand and key amino acid residues within the receptor. preprints.orgresearchgate.net These simulations can reveal the role of specific interactions, such as hydrogen bonds and hydrophobic contacts, in maintaining the stability of the complex. tandfonline.com While specific MD simulation data for Dulaglutide is sparse in public literature, the methodology is crucial for understanding the activation mechanism of the GLP-1R by its agonists. researchgate.net
Current and Emerging Research Applications of Dulaglutide
Tool Compound in Diabetes Research
Dulaglutide serves as a critical tool for investigating the pathophysiology of diabetes and evaluating novel therapeutic strategies. Its use in both clinical and preclinical research settings has provided significant insights into the management of type 2 diabetes.
In clinical studies, Dulaglutide has been instrumental in demonstrating the therapeutic potential of potent, long-acting GLP-1 receptor agonism. The AWARD (Assessment of Weekly AdministRation of LY2189265 in Diabetes) series of trials has extensively benchmarked Dulaglutide against other diabetes therapies, providing a wealth of comparative effectiveness data. tandfonline.com For instance, in the AWARD-7 trial, which focused on patients with type 2 diabetes and moderate to severe chronic kidney disease, Dulaglutide showed significant improvements in glycemic control. musechem.com Real-world observational studies have further corroborated these findings, showing significant reductions in glycated hemoglobin (HbA1c), body weight, and serum cholesterol in obese patients with type 2 diabetes. pagepressjournals.org
Table 1: Selected Clinical Research Findings with Dulaglutide
Study/Trial | Patient Population | Key Findings | Citation(s) |
---|---|---|---|
AWARD Trials | Wide range of patients with T2D | Reductions in HbA1c of -0.78% to -1.64% and body weight of -0.35 kg to -3.03 kg over 52–102 weeks. | tandfonline.com |
Romanian Retrospective Study | 55 patients with inadequately controlled T2D | Significant improvements in fasting plasma glucose and HbA1c at 6, 12, and 24 months. Significant weight and LDL-cholesterol reduction at 24 months. | mdpi.com |
Iraqi Observational Study | 185 obese individuals with T2D | Significant reduction in weight, HbA1c, and serum cholesterol over six months. | pagepressjournals.org |
Preclinical research has also extensively used Dulaglutide to probe the mechanisms of diabetes in various animal models. In high-fat diet-induced obese (DIO) mouse models, which mimic human type 2 diabetes, Dulaglutide has been shown to improve glucose tolerance and reduce body weight. biocytogen.comahajournals.org Furthermore, in a mouse model of Wolfram syndrome, a rare genetic disorder that causes diabetes, treatment with Dulaglutide restored β-cell function. researchgate.net Studies in diabetic mice have also revealed that Dulaglutide can restore endothelial progenitor cell levels and mitigate high glucose-induced endothelial injury, suggesting a role in preventing vascular complications. nih.gov
Investigation of GLP-1R Biology Beyond Glycemic Control
The utility of Dulaglutide as a research tool extends beyond its effects on blood sugar. It is pivotal in studying the broader biological roles of the GLP-1 receptor in various organ systems.
Cardiovascular and Renal Outcomes: The REWIND (Researching Cardiovascular Events with a Weekly INcretin (B1656795) in Diabetes) trial was a landmark study that used Dulaglutide to investigate cardiovascular outcomes in a broad population of individuals with type 2 diabetes, many of whom did not have established cardiovascular disease. lilly.comphri.ca The trial demonstrated that Dulaglutide significantly reduced the risk of major adverse cardiovascular events (MACE), a composite of non-fatal myocardial infarction, non-fatal stroke, or cardiovascular death. lilly.com A post-hoc analysis of the REWIND trial also suggested that Dulaglutide may retard the progression of atherosclerosis. diabetesjournals.org
In terms of renal outcomes, the REWIND trial and its subsequent analyses have shown that Dulaglutide is associated with improved composite renal outcomes, including a reduced risk of new-onset macroalbuminuria. diabetesjournals.orgnih.gov A post-hoc analysis focusing on kidney function-related outcomes found that Dulaglutide reduced the hazard of a composite kidney outcome by an estimated 25%. nih.gov Other studies have also reported a renal protective effect, with a slower decline in the estimated glomerular filtration rate (eGFR) in patients treated with Dulaglutide. plos.org
Table 2: Key Findings from the REWIND Trial with Dulaglutide
Outcome | Result | Citation(s) |
---|---|---|
Primary Composite CV Outcome (MACE) | 12% reduction in risk (HR=0.88, 95% CI: 0.79-0.99) | lilly.com |
Composite Renal Outcome | Reduced risk (HR 0.85; 95% CI: 0.77–0.93) | tandfonline.com |
Post-Hoc Composite Kidney Function-Related Outcome | 25% reduced hazard (HR 0.75, 95% CI 0.62–0.92) | diabetesjournals.orgnih.gov |
Atherosclerosis-Related Composite Outcome (Post-Hoc) | 9% reduced risk (HR 0.91) | diabetesjournals.org |
Neuroprotective Effects: There is emerging research into the neuroprotective potential of GLP-1 receptor agonists, with Dulaglutide being a key investigational tool. Preclinical studies in animal models of Alzheimer's disease have shown that Dulaglutide can improve learning and memory, reduce the hyperphosphorylation of tau protein, and increase the expression of GLP-1 and its receptor in the brain. mdpi.comscholarsresearchlibrary.com In a clinical context, a study on long-term treatment with Dulaglutide suggested it may help reduce cognitive impairment in individuals with type 2 diabetes. frontiersin.org Furthermore, research has indicated that the neuroprotective effects of SGLT2 inhibitors are similar to those of Dulaglutide in patients with type 2 diabetes. ajmc.commhmedical.com
Other Systemic Effects: Research using Dulaglutide and other GLP-1 receptor agonists has uncovered influences on other physiological systems. For example, a retrospective study found that GLP-1 receptor agonists, including Dulaglutide, were associated with a reduced risk of hypocalcemia but an increased risk of hypercalcemia. mdpi.com Dulaglutide has also been shown to improve liver fat content in patients with type 2 diabetes and metabolic dysfunction-associated steatotic liver disease (MASLD). mdpi.com
Development of Novel Peptide Delivery Systems (e.g., nano-formulations, oral delivery strategies)
The injectable nature of Dulaglutide and other peptide-based therapeutics presents a challenge for patient adherence. Consequently, significant research efforts are focused on developing alternative delivery systems, and Dulaglutide is a relevant molecule for these investigations.
Nano-formulations: Researchers are exploring nano-formulations to improve the delivery of peptide drugs. One study focused on creating a thermosensitive in-situ nanogel for the nasal delivery of Dulaglutide. researchgate.netafjbs.com This nanogel, based on chitosan (B1678972) and tripolyphosphate, was designed to increase the residence time of the drug at the nasal absorption site, potentially offering a non-invasive delivery route. researchgate.net The in-vitro release from this formulation was sustained over 14 hours. researchgate.net While much of the research in oral nano-formulations has focused on other GLP-1 receptor agonists like liraglutide (B1674861) and semaglutide, the principles and technologies being developed are applicable to Dulaglutide. dovepress.comnih.gov
Oral Delivery Strategies: The development of oral formulations for peptides is a major goal in pharmaceutical sciences. nih.govmdpi.commdpi.com The primary barriers to oral peptide delivery are enzymatic degradation in the gastrointestinal tract and poor permeability across the intestinal epithelium. mdpi.com Strategies being investigated include the use of absorption enhancers, such as sodium N-[8-(2-hydroxybenzoyl)amino]-caprylate (SNAC), which has been successfully used in an oral formulation of semaglutide. nih.govmdpi.com Other approaches include the use of mucoadhesive polymers, enzyme inhibitors, and nano-carrier systems like polymeric nanoparticles and liposomes. innovareacademics.inresearchgate.net While a commercially available oral formulation of Dulaglutide does not currently exist, it serves as an important reference compound for the development and testing of these novel oral peptide delivery technologies.
Future Directions and Research Gaps
Unexplored Mechanistic Insights
Despite a well-understood primary mechanism involving the activation of the GLP-1 receptor to improve glycemic control, several of Dulaglutide's physiological effects remain mechanistically ambiguous, presenting significant opportunities for further investigation. nih.govtga.gov.au
One major area of interest is its impact on the cardiovascular system. Clinical observations have noted that Dulaglutide can affect circulation through mechanisms that are, to date, not fully understood. europa.eu While it has been shown to reduce blood pressure, a significant portion of this effect is independent of weight loss. nih.gov Preclinical models suggest that GLP-1 receptor agonism might directly induce the secretion of atrial natriuretic peptide, but these findings have not been consistently replicated in clinical studies, indicating a gap in our understanding. nih.gov
Another emerging area of research is the compound's interaction with the gut microbiome. Recent preliminary studies have revealed that Dulaglutide administration significantly alters the composition of intestinal flora over the long term. nih.gov This suggests that the gut microbiome may be one of the pathways through which Dulaglutide exerts its therapeutic effects, a hypothesis that warrants deeper exploration. nih.gov Furthermore, its neuroprotective effects, observed in preclinical Alzheimer's models, are attributed to the enhancement of the PI3K/AKT/GSK3β signaling pathway, an intracellular mechanism that requires more detailed investigation to be fully comprehended. mdpi.com
Novel Preclinical Model Development
The expanding therapeutic potential of Dulaglutide has necessitated the development and use of innovative preclinical models to explore its efficacy in other diseases. A prominent example is in the study of Wolfram syndrome, a rare genetic disorder. Researchers have successfully used Wfs1 knockout mice and advanced human-derived models, including induced pluripotent stem cell (iPSC)-derived beta cells and neurons, to demonstrate the compound's ability to reverse diabetes and protect cells. researchgate.netnih.gov These human-centric models are crucial for studying a rare disease and represent a significant step forward in preclinical testing. nih.gov
Beyond traditional cell and animal models, there is a growing reliance on computational and systems pharmacology models to guide research. Model-informed drug development (MIDD) has been instrumental in the post-approval phase of Dulaglutide to explore higher doses. researchgate.net Techniques used include:
Pharmacokinetic/Pharmacodynamic (PK/PD) Models: These have been used to hypothesize that higher doses could provide additional glycemic control. researchgate.net
Quantitative System Pharmacology (QSP) Models: These mechanistic models helped refine the understanding of the benefit-risk profile of extended doses. researchgate.net
Physiologically Based Pharmacokinetic (PBPK) Models: These are being employed to simulate how Dulaglutide-induced delays in gastric emptying might affect the absorption of co-administered oral medications, thereby predicting potential drug-drug interactions without extensive clinical trials. europa.eu
The table below summarizes some of the advanced preclinical models used in Dulaglutide research.
Model Type | Application Area | Key Findings | Reference |
Wfs1 Knockout Mice | Wolfram Syndrome | Reverses impaired glucose tolerance and enhances beta-cell function. | researchgate.netnih.gov |
Human iPSC-derived Beta Cells & Neurons | Wolfram Syndrome | Improves beta-cell function, prevents apoptosis, and reduces oxidative stress. | nih.gov |
Model-Informed Drug Development (MIDD) | Dose Optimization | Predicted efficacy and safety of higher doses, informed Phase 2/3 trial design. | researchgate.net |
Physiologically Based Pharmacokinetic (PBPK) Models | Drug-Drug Interaction | Simulates the effect of gastric emptying delay on co-administered drugs. | europa.eu |
Advanced Analog Design and Optimization
The molecular architecture of Dulaglutide itself is a product of advanced analog design, engineered to overcome the limitations of native human GLP-1. oatext.com Its structure consists of two identical disulfide-linked chains, each containing a modified human GLP-1 analogue sequence that is approximately 90% homologous to the native peptide. tga.gov.auoatext.com This sequence is covalently linked to a modified human immunoglobulin G4 (IgG4) heavy chain fragment (Fc), a design that confers significant advantages. oatext.com
Key engineered features include:
Protection from DPP-4 Degradation: Amino acid substitutions make the molecule resistant to inactivation by the dipeptidyl peptidase-4 (DPP-4) enzyme, which rapidly degrades native GLP-1. tga.gov.au
Extended Half-Life: The large size of the fused IgG4-Fc fragment slows absorption and reduces renal clearance, prolonging the half-life to approximately 4.7 days and allowing for once-weekly administration. tga.gov.au
Reduced Immunogenicity: The molecule was specifically engineered to prevent the Fcγ-receptor dependent immune response. tga.gov.au
Future research in this area continues to evolve. The development of other long-acting GLP-1 receptor agonists, such as Efpeglenatide, with distinct receptor binding properties, highlights the ongoing effort to optimize this class of drugs. diabetesjournals.org Furthermore, the development of biosimilars, like HEC14028, which aim to replicate the therapeutic effects of Dulaglutide, represents another frontier of advanced analog design and optimization. centerforbiosimilars.com
Synergistic Effects with Other Research Compounds
While Dulaglutide is approved for combination therapy with other established diabetes medications, its potential for synergistic interactions with novel research compounds in other therapeutic areas is a burgeoning field of study. europa.eu A compelling example comes from recent preclinical research in Alzheimer's disease. drug-dev.commychesco.com
In a mouse model of Alzheimer's, combining Dulaglutide with the investigational compound Buntanetap produced a powerful synergistic effect. drug-dev.comannovisbio.com The study reported the following outcomes on cognitive function restoration:
Dulaglutide alone: 80% restoration
Buntanetap alone: 100% restoration
Combination (Dulaglutide + Buntanetap): Enhanced cognitive function beyond the levels of healthy controls. mychesco.com
This synergy, which resulted in a reported 6- to 10-fold increase in efficacy, is particularly promising as it suggests that combination therapies could enhance treatment outcomes while potentially minimizing side effects. annovisbio.com The research highlights the importance of exploring Dulaglutide in combination with other neuroprotective agents.
Application in Other Disease Models (Preclinical)
A significant area of future research for Dulaglutide lies in exploring its therapeutic application beyond diabetes. Preclinical studies have already demonstrated its potential efficacy in a variety of disease models.
Disease Model | Animal/Cell Model | Key Preclinical Findings | Reference(s) |
Alzheimer's Disease | Mouse Model (icv-STZ) | Improved learning and memory; reduced tau hyperphosphorylation via PI3K/AKT/GSK3β pathway. | mdpi.com |
Wolfram Syndrome | Wfs1 Knockout Mice | Restored beta-cell function without affecting beta-cell mass. | researchgate.net |
Hepatic Steatosis | Palmitic Acid-Treated HepG2 Cells | Decreased hepatic lipid accumulation; reduced expression of lipogenesis-related genes. | glpbio.com |
Sarcopenia | Aged Mice | Attenuated muscle wasting and restored muscle strength by reducing inflammation. | glpbio.com |
Polycystic Ovary Syndrome (PCOS) | DHEA-Induced Rat Model | Improved hyperandrogenemia and ovarian function. | glpbio.com |
These findings underscore a broad potential for Dulaglutide. Its neuroprotective properties are being actively investigated for Alzheimer's disease, while its ability to modulate ER stress and improve cell function is proving beneficial in models of Wolfram syndrome. mdpi.comresearchgate.net Furthermore, its positive effects on lipid metabolism, muscle inflammation, and hormonal regulation in preclinical models of hepatic steatosis, sarcopenia, and PCOS, respectively, open up new therapeutic possibilities that warrant clinical investigation. glpbio.com
Q & A
Q. What are the established synthetic pathways for 923950-08-7, and how can reproducibility be ensured?
Methodological guidance:
- Prioritize peer-reviewed protocols from journals like Beilstein Journal of Organic Chemistry, emphasizing detailed experimental sections (e.g., reaction conditions, purification steps). Include characterization data (NMR, HPLC) for key intermediates and final products .
- Validate reproducibility by cross-referencing spectral data with published benchmarks and adhering to strict purity criteria (>95% by analytical HPLC) .
Q. What analytical techniques are recommended for characterizing this compound’s structural and physicochemical properties?
Methodological guidance:
- Combine spectroscopic methods (e.g., H/C NMR, FT-IR) with chromatographic analysis (HPLC-MS) for structural confirmation. For physicochemical properties, employ DSC (differential scanning calorimetry) for thermal stability and UV-Vis for solubility profiling .
- Document instrument calibration protocols and include raw data in supplementary materials to enable independent verification .
Q. How can preliminary biological activity studies for this compound be designed to minimize bias?
Methodological guidance:
- Use blinded, randomized in vitro assays with positive/negative controls (e.g., dose-response curves in cell lines). Validate results through triplicate experiments and statistical analysis (e.g., ANOVA with post-hoc Tukey tests) .
- Align with ethical frameworks for biochemical research, ensuring proper handling of biological materials and transparency in data reporting .
Advanced Research Questions
Q. How can contradictory spectral data for this compound’s polymorphic forms be resolved?
Methodological guidance:
- Conduct variable-temperature XRD and solid-state NMR to differentiate polymorphs. Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent residues, hydration states) .
- Revisit synthetic protocols to isolate pure forms and validate findings against computational crystallography models (e.g., DFT-based lattice energy predictions) .
Q. What computational strategies are effective in modeling this compound’s reaction mechanisms?
Methodological guidance:
- Use density functional theory (DFT) to map potential energy surfaces for key reactions (e.g., cyclization, catalysis). Validate with kinetic isotope effect (KIE) studies or in situ spectroscopic monitoring (e.g., ReactIR) .
- Cross-reference computational results with experimental kinetic data (e.g., Eyring plots) to refine transition-state models .
Q. How can researchers address discrepancies in reported bioactivity data for this compound derivatives?
Methodological guidance:
- Perform meta-analyses of published datasets using PRISMA guidelines to identify methodological heterogeneity (e.g., assay types, cell lines). Apply funnel plots to assess publication bias .
- Design follow-up studies with standardized protocols (e.g., OECD guidelines for cytotoxicity) and orthogonal assays (e.g., SPR for binding affinity) to reconcile contradictions .
Methodological Frameworks
Q. How to align this compound research with theoretical frameworks in organic chemistry?
Methodological guidance:
- Ground hypotheses in established theories (e.g., frontier molecular orbital theory for reactivity studies). Use conceptual frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure mechanistic inquiries .
- Justify methodological choices (e.g., solvent selection, catalyst loading) through literature-based rationale, citing precedents in analogous systems .
Q. What strategies optimize experimental design for high-throughput screening of this compound analogs?
Methodological guidance:
- Implement factorial design (e.g., Box-Behnken) to minimize runs while maximizing variable coverage. Use robotic liquid handlers for precision and include Z’-factor validation to ensure assay robustness .
- Apply cheminformatics tools (e.g., KNIME, MOE) for structure-activity relationship (SAR) analysis and prioritize analogs with favorable ADMET profiles .
Data Analysis & Validation
Q. How should researchers statistically validate anomalous results in this compound studies?
Q. What are best practices for curating and sharing datasets on this compound?
Methodological guidance:
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) using repositories like ChemRxiv or Zenodo. Include metadata such as instrument parameters, raw spectra, and processing scripts .
- Use standardized formats (e.g., JCAMP-DX for spectra) and cross-link datasets to publications via DOIs .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.